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Abstract
EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the

histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] Its

discovery and characterization have been pivotal in validating DOT1L as a therapeutic target,

particularly in the context of MLL-rearranged leukemias. This technical guide provides a

comprehensive overview of the selectivity profile of EPZ004777, presenting quantitative data,

detailed experimental methodologies, and visual representations of its mechanism of action

and experimental workflows. The exceptional selectivity of EPZ004777 for DOT1L over other

methyltransferases and kinases underscores its utility as a chemical probe for studying DOT1L

biology and as a foundational molecule for the development of clinically relevant inhibitors.

Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their

dysregulation is a hallmark of various diseases, including cancer. Histone methyltransferases

(HMTs) are key enzymes in this regulatory network, catalyzing the transfer of methyl groups to

histone proteins. DOT1L is the sole known HMT responsible for the methylation of histone H3

at lysine 79 (H3K79), a modification linked to active transcription.

In mixed-lineage leukemia (MLL), chromosomal translocations lead to the formation of fusion

proteins that aberrantly recruit DOT1L to chromatin. This results in the hypermethylation of
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H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9

and MEIS1.[1][4] EPZ004777 was developed as a selective inhibitor of DOT1L to counteract

this oncogenic mechanism. This guide delves into the specifics of its selectivity, a critical

attribute for any therapeutic agent or chemical probe.

Quantitative Selectivity Profile
EPZ004777 exhibits remarkable potency and selectivity for DOT1L. The following tables

summarize the available quantitative data on its inhibitory activity against DOT1L and other

enzymes.

Table 1: In Vitro Inhibitory Activity against DOT1L
Parameter Value Assay Conditions

IC50 0.4 nM[1][3] Cell-free enzymatic assay

Ki 0.3 ± 0.03 nM[4]
Cell-free enzymatic assay,

SAM-competitive

Table 2: Selectivity against Other Protein
Methyltransferases (PMTs)

Enzyme IC50 Fold Selectivity vs. DOT1L

PRMT5 >500 nM >1250

Other PMTs >50 µM[2] >125,000

Overall Selectivity Not Applicable
>1,200-fold over a panel of

other PMTs[1][3]

Note: A comprehensive list of all tested PMTs with their specific IC50 values is not publicly

available. The data reflects the high selectivity reported in primary literature.

Table 3: Cellular Activity in Leukemia Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.selleckchem.com/products/epz004777.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://www.selleckchem.com/products/epz004777.html
https://www.mdpi.com/1467-3045/47/3/173/review_report
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://www.medchemexpress.com/epz004777.html
https://www.selleckchem.com/products/epz004777.html
https://www.mdpi.com/1467-3045/47/3/173/review_report
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line MLL Status Cellular IC50

MOLM-13 MLL-AF9 4 nM[1]

MV4-11 MLL-AF4 4 nM[1]

THP-1 MLL-AF9 4 nM[1]

Kasumi-1 Non-MLL rearranged > 10 µM[2]

HL-60 Non-MLL rearranged > 10 µM[2]

Jurkat Non-MLL rearranged > 10 µM[2]

Note: The cellular IC50 values highlight the selective anti-proliferative effect of EPZ004777 on

MLL-rearranged leukemia cell lines.

Kinase Selectivity
While a comprehensive kinome-wide scan with specific IC50 values for EPZ004777 is not

readily available in the public domain, the available literature consistently emphasizes its high

selectivity for DOT1L, with no significant off-target kinase activity reported at concentrations

effective for DOT1L inhibition. This high degree of selectivity is a key feature of the molecule.

Mechanism of Action and Signaling Pathway
EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor

cofactor for DOT1L. By binding to the SAM pocket of DOT1L, EPZ004777 prevents the transfer

of a methyl group to H3K79. In MLL-rearranged leukemia, this leads to a reduction in H3K79

hypermethylation at MLL target genes, subsequent downregulation of their expression, and

ultimately, cell cycle arrest and apoptosis in the malignant cells.
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Mechanism of DOT1L in MLL-rearranged leukemia and inhibition by EPZ004777.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments used to characterize the selectivity profile of EPZ004777.

In Vitro DOT1L Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of DOT1L by measuring the incorporation of a

radiolabeled methyl group from [3H]-SAM onto a histone substrate.

Materials:

Recombinant human DOT1L enzyme

EPZ004777 hydrochloride

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

Unlabeled S-adenosyl-L-methionine (SAM)

Histone H3 substrate (e.g., recombinant or as part of nucleosomes)

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1

mg/mL BSA, 1 mM DTT)

Scintillation fluid and plates

Procedure:

Prepare serial dilutions of EPZ004777 in DMSO.

In a microplate, add the assay buffer, DOT1L enzyme, and the histone H3 substrate.

Add the diluted EPZ004777 or DMSO (vehicle control) to the wells and incubate for a pre-

determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

Initiate the reaction by adding a mixture of [3H]-SAM and unlabeled SAM.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction

mixture onto phosphocellulose paper.

Wash the paper to remove unincorporated [3H]-SAM.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each EPZ004777 concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to verify target engagement in a cellular context. It is based on

the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

MLL-rearranged cell line (e.g., MV4-11)

EPZ004777 hydrochloride

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Lysis buffer with protease inhibitors

Antibodies against DOT1L and a loading control (e.g., GAPDH)

SDS-PAGE and Western blotting reagents and equipment

Procedure:

Culture MV4-11 cells to the desired density.

Treat the cells with various concentrations of EPZ004777 or DMSO for a specific duration

(e.g., 1-2 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10800353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler,

followed by a 3-minute cooling step at 4°C.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Carefully collect the supernatant (soluble protein fraction).

Determine the protein concentration of the soluble fractions.

Analyze the amount of soluble DOT1L in each sample by Western blotting using a specific

anti-DOT1L antibody. Use a loading control to ensure equal protein loading.

Quantify the band intensities. A shift in the melting curve to higher temperatures in the

presence of EPZ004777 indicates target engagement.
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Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion
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EPZ004777 hydrochloride is a pioneering molecule that has firmly established DOT1L as a

druggable target in MLL-rearranged leukemias. Its exceptional potency and, most critically, its

high selectivity for DOT1L over other methyltransferases and kinases, make it an invaluable

tool for both basic research and as a template for the design of next-generation inhibitors with

improved pharmacokinetic properties. The data and protocols presented in this guide provide a

comprehensive resource for researchers seeking to understand and utilize this important

chemical probe. The continued exploration of the biological effects of highly selective DOT1L

inhibition, enabled by molecules like EPZ004777, will undoubtedly pave the way for novel

epigenetic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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